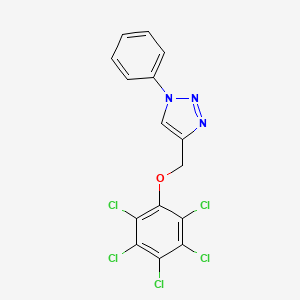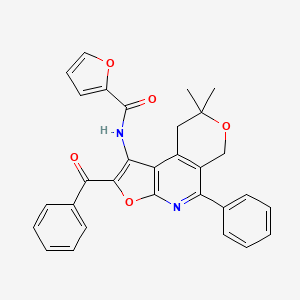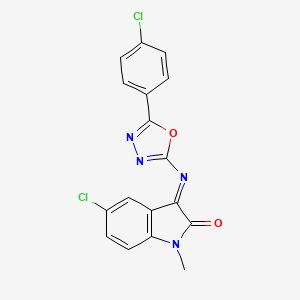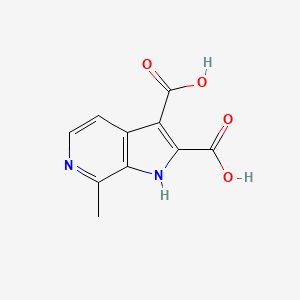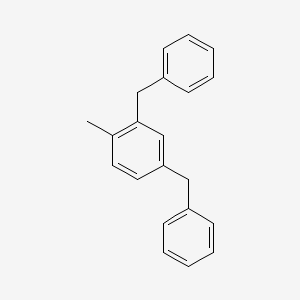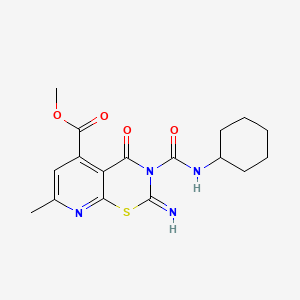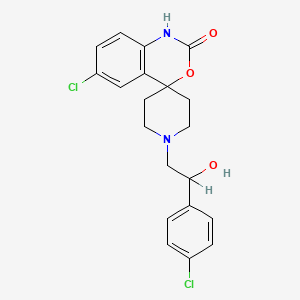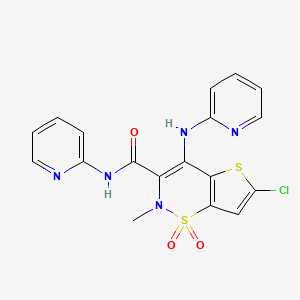![molecular formula C25H31N5O8 B12709117 6,9-bis[2-(2-hydroxyethylamino)ethylamino]benzo[g]isoquinoline-5,10-dione;(Z)-but-2-enedioic acid CAS No. 144676-00-6](/img/structure/B12709117.png)
6,9-bis[2-(2-hydroxyethylamino)ethylamino]benzo[g]isoquinoline-5,10-dione;(Z)-but-2-enedioic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6,9-bis[2-(2-hydroxyethylamino)ethylamino]benzo[g]isoquinoline-5,10-dione;(Z)-but-2-enedioic acid is a complex organic compound with significant applications in various scientific fields. This compound is known for its unique structure, which includes multiple amino and hydroxyethyl groups attached to a benzo[g]isoquinoline core. Its molecular formula is C17H17N3O4, and it has a molecular weight of 327.33 g/mol .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 6,9-bis[2-(2-hydroxyethylamino)ethylamino]benzo[g]isoquinoline-5,10-dione involves multiple steps. One common method includes the reaction of 2-benzyl-6-bromobenzo[g]isoquinoline-1,3-dione with ethylenediamine and hydrazine . This reaction leads to the formation of derivatives containing amino groups, which can be further functionalized to introduce hydroxyethyl groups.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include distillation under reduced pressure to isolate the desired product .
化学反応の分析
Types of Reactions: 6,9-bis[2-(2-hydroxyethylamino)ethylamino]benzo[g]isoquinoline-5,10-dione undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of amino and hydroxyethyl groups, which are reactive under specific conditions.
Common Reagents and Conditions: Common reagents used in these reactions include ethylenediamine, hydrazine, and aromatic aldehydes . The reactions are typically carried out under controlled temperatures and pressures to ensure the desired transformations.
Major Products Formed: The major products formed from these reactions include imines, amines, thioureas, and hydrazones . These products are often used as intermediates in further chemical synthesis or as final compounds with specific applications.
科学的研究の応用
6,9-bis[2-(2-hydroxyethylamino)ethylamino]benzo[g]isoquinoline-5,10-dione has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has been studied for its potential antitumor properties . The compound exhibits cytotoxicity against various cancer cell lines, making it a candidate for further drug development . Additionally, it is used in the development of chemosensors for the detection of specific ions and molecules .
作用機序
The mechanism of action of 6,9-bis[2-(2-hydroxyethylamino)ethylamino]benzo[g]isoquinoline-5,10-dione involves its interaction with molecular targets and pathways within cells. The compound’s structure allows it to bind to specific proteins and enzymes, inhibiting their activity and leading to cytotoxic effects . This interaction is crucial for its potential use as an antitumor agent.
類似化合物との比較
Similar Compounds: Similar compounds include other benzo[g]isoquinoline derivatives such as 2-(2-hydroxyethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione and 2-(2-aminoethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione .
Uniqueness: What sets 6,9-bis[2-(2-hydroxyethylamino)ethylamino]benzo[g]isoquinoline-5,10-dione apart is its dual amino and hydroxyethyl functional groups, which enhance its reactivity and potential applications. This unique structure allows for diverse chemical modifications and makes it a valuable compound in various research fields.
特性
CAS番号 |
144676-00-6 |
|---|---|
分子式 |
C25H31N5O8 |
分子量 |
529.5 g/mol |
IUPAC名 |
6,9-bis[2-(2-hydroxyethylamino)ethylamino]benzo[g]isoquinoline-5,10-dione;(Z)-but-2-enedioic acid |
InChI |
InChI=1S/C21H27N5O4.C4H4O4/c27-11-9-22-5-7-25-16-1-2-17(26-8-6-23-10-12-28)19-18(16)20(29)14-3-4-24-13-15(14)21(19)30;5-3(6)1-2-4(7)8/h1-4,13,22-23,25-28H,5-12H2;1-2H,(H,5,6)(H,7,8)/b;2-1- |
InChIキー |
NZTQKDCKFPAGTO-BTJKTKAUSA-N |
異性体SMILES |
C1=CC(=C2C(=C1NCCNCCO)C(=O)C3=C(C2=O)C=NC=C3)NCCNCCO.C(=C\C(=O)O)\C(=O)O |
正規SMILES |
C1=CC(=C2C(=C1NCCNCCO)C(=O)C3=C(C2=O)C=NC=C3)NCCNCCO.C(=CC(=O)O)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


